molecular formula C9H18O2 B8796625 1,1-Cyclopentanediethanol CAS No. 3187-32-4

1,1-Cyclopentanediethanol

Cat. No.: B8796625
CAS No.: 3187-32-4
M. Wt: 158.24 g/mol
InChI Key: FTODPKJAIRKMTK-UHFFFAOYSA-N
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Description

1,1-Cyclopentanediethanol is a bicyclic alcohol derivative featuring a cyclopentane ring substituted with two ethanol (-CH₂CH₂OH) groups at the same carbon atom (position 1). For instance, cyclopentanol derivatives with alkyl or hydroxyl substituents (e.g., 1-methylcyclopentanol , 3-cyclohexene-1,1-dimethanol ) highlight the influence of functional groups on solubility and reactivity.

Properties

CAS No.

3187-32-4

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-[1-(2-hydroxyethyl)cyclopentyl]ethanol

InChI

InChI=1S/C9H18O2/c10-7-5-9(6-8-11)3-1-2-4-9/h10-11H,1-8H2

InChI Key

FTODPKJAIRKMTK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCO)CCO

Origin of Product

United States

Comparison with Similar Compounds

1,1-Cyclopentanediethanol vs. 1-Methylcyclopentanol

  • Structure: 1,1-Cyclopentanediethanol has two ethanol groups, whereas 1-methylcyclopentanol (C₆H₁₂O) has a single hydroxyl (-OH) and methyl (-CH₃) group at position 1 .
  • Hydrophilicity: The diethanol structure enhances water solubility compared to the hydrophobic methyl group in 1-methylcyclopentanol. notes that alkyl substituents reduce aqueous solubility in cyclopentanols, supporting this contrast .
  • Applications: 1-Methylcyclopentanol is used as a solvent and intermediate in organic synthesis, while 1,1-cyclopentanediethanol’s dual hydroxyl groups may favor applications in crosslinking agents or drug delivery systems.

1,1-Cyclopentanediethanol vs. 3-Cyclohexene-1,1-dimethanol

  • Ring Size and Saturation: 3-Cyclohexene-1,1-dimethanol (C₈H₁₄O₂) features a six-membered cyclohexene ring with two methanol (-CH₂OH) groups, differing in ring strain and conformational flexibility compared to the cyclopentane backbone .
  • Reactivity: The cyclohexene ring’s unsaturation may enable Diels-Alder reactions, whereas the saturated cyclopentane in 1,1-cyclopentanediethanol offers stability under acidic conditions.

Physicochemical Properties

Table 1: Comparative Properties of Cyclopentanol Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Solubility Trends Key Functional Groups Reference
1,1-Cyclopentanediethanol C₇H₁₄O₂ 130.18 High in polar solvents* Two -CH₂CH₂OH groups Theoretical
1-Methylcyclopentanol C₆H₁₂O 100.16 Soluble in alcohols, ethers; low in water -OH, -CH₃
3-Cyclohexene-1,1-dimethanol C₈H₁₄O₂ 142.20 Moderate in polar solvents Two -CH₂OH groups, alkene

*Theoretical prediction based on hydroxyl group density.

Key Findings:

  • Solubility: demonstrates that alkylated cyclopentanols (e.g., 1-methylcyclopentanol) exhibit lower water solubility due to hydrophobic effects, while di-alcohols like 1,1-cyclopentanediethanol likely show improved miscibility in polar media .
  • Density and Refractive Index: Alkyl substituents in cyclopentanols increase density (e.g., 1-methylcyclopentanol: ~0.93 g/cm³ estimated) , whereas additional hydroxyl groups may elevate refractive indices due to higher electron density.

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